molecular formula C10H15NO3 B3244763 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- CAS No. 163421-03-2

3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy-

Cat. No.: B3244763
CAS No.: 163421-03-2
M. Wt: 197.23 g/mol
InChI Key: BVUBBVMEUMOLKA-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- is an organic compound that belongs to the class of cyclobutene derivatives This compound is characterized by a cyclobutene ring with two carbonyl groups at positions 1 and 2, a butylamino group at position 3, and an ethoxy group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- typically involves the reaction of cyclobutene-1,2-dione with butylamine and ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as recrystallization, distillation, or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The butylamino and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): Known for its strong electron-withdrawing properties and use in various organic transformations.

    3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione: Studied for its structural and electronic properties.

    3,4-Bis(butylamino)-3-cyclobutene-1,2-dione: Similar in structure but lacks the ethoxy group.

Uniqueness

3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- is unique due to the presence of both butylamino and ethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(butylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-5-6-11-7-8(12)9(13)10(7)14-4-2/h11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBBVMEUMOLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=O)C1=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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